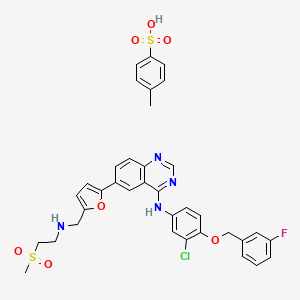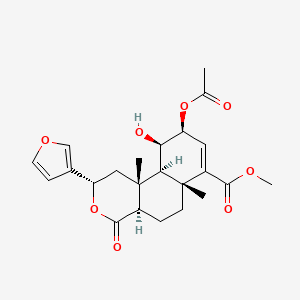
(3S)-3-hydroxy-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxy-L-ornithine is an L-ornithine substituted at position 3 by a hydroxy group (the 3S-erythro-stereoisomer). It is a L-ornithine derivative and a non-proteinogenic alpha-amino acid. It is a conjugate base of a (3S)-3-hydroxy-L-ornithine(1+).
Applications De Recherche Scientifique
Biocatalytic Synthesis : A study developed a novel biocatalytic asymmetric method for the synthesis of trans-3-hydroxy-L-proline, a pharmaceutical agent precursor, from L-arginine using the rhizobial arginine catabolic pathway. This method involves (2S,3S)-3-hydroxyornithine and demonstrates a new synthetic route converting L-arginine to trans-3-hydroxy-L-proline with excellent selectivity (Hara, Kitatsuji, Yamagata, & Kino, 2015).
Lipid Structure Analysis : Research on Thiobacillus thiooxidans revealed the structure of an ornithine-containing lipid. The study found that the lipid is composed of ornithine and a mixture of fatty acids, offering insights into the complex lipid structures in bacteria (Knoche & Shively, 1972).
Role in Pathogenicity : A study on Agrobacterium tumefaciens indicated that ornithine lipids (OLs), which involve 3-hydroxyornithine, play a role in stress tolerance and pathogenicity. Mutants lacking OLs showed more rapid tumor formation on plant hosts, suggesting a significant role of these lipids in bacterial interactions with hosts (Vences-Guzmán et al., 2012).
Stress Tolerance in Bacteria : Research on Rhizobium tropici demonstrated that hydroxylated ornithine lipids, involving 3-hydroxyornithine, increase stress tolerance in bacteria. This finding has implications for understanding bacterial survival mechanisms under adverse conditions (Vences-Guzmán et al., 2011).
Ornithine Lipids in Bacteria : A study explored the widespread occurrence of ornithine lipids in bacteria, particularly focusing on their structural modifications which often form part of bacterial stress responses (Vences-Guzmán, Geiger, & Sohlenkamp, 2012).
Propriétés
Numéro CAS |
64818-17-3 |
|---|---|
Nom du produit |
(3S)-3-hydroxy-L-ornithine |
Formule moléculaire |
C5H12N2O3 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1 |
Clé InChI |
UHPDQDWXMXBLRX-IMJSIDKUSA-N |
SMILES isomérique |
C(CN)[C@@H]([C@@H](C(=O)O)N)O |
SMILES |
C(CN)C(C(C(=O)O)N)O |
SMILES canonique |
C(CN)C(C(C(=O)O)N)O |
Synonymes |
3-hydroxyornithine 3-hydroxyornithine, (DL-threo)-isomer beta-hydroxyornithine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




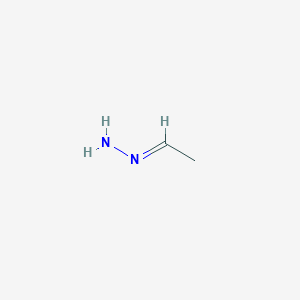
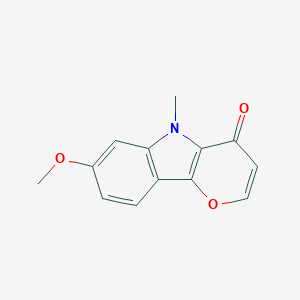

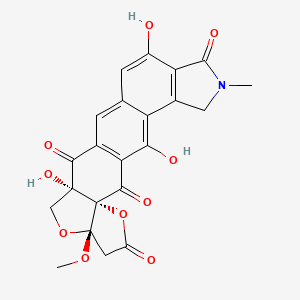
![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
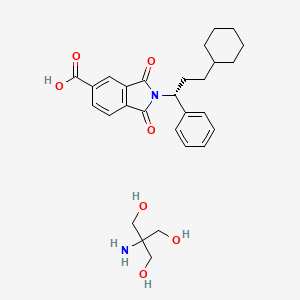
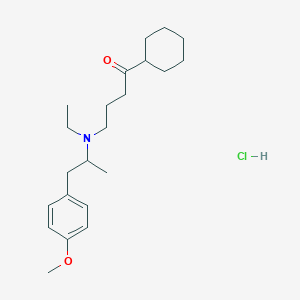
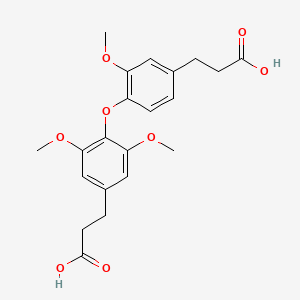
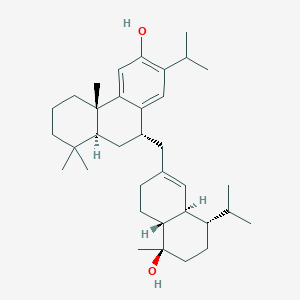
![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)
